molecular formula C11H22N2O2 B3424418 tert-Butyl ((1R,3S)-rel-3-(aminomethyl)cyclopentyl)carbamate CAS No. 347185-71-1

tert-Butyl ((1R,3S)-rel-3-(aminomethyl)cyclopentyl)carbamate

Cat. No.: B3424418
CAS No.: 347185-71-1
M. Wt: 214.30 g/mol
InChI Key: IHGSPMZBMBIGHI-UHFFFAOYSA-N
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Description

tert-Butyl ((1R,3S)-rel-3-(aminomethyl)cyclopentyl)carbamate is a carbamate-protected amine derivative with a cyclopentane core. Its structure includes a tert-butoxycarbonyl (Boc) group, which serves as a protective moiety for the amine functionality. The compound is characterized by the (1R,3S)-relative stereochemistry and an aminomethyl substituent at the 3-position of the cyclopentyl ring. This molecule is frequently utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules .

Key properties:

  • Molecular Formula: C₁₁H₂₂N₂O₂
  • Molecular Weight: 214.3 g/mol
  • CAS Number: 862700-45-6

Properties

IUPAC Name

tert-butyl N-[(1R,3S)-3-(aminomethyl)cyclopentyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-5-4-8(6-9)7-12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGSPMZBMBIGHI-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347185-71-1
Record name tert-butyl N-[(1R,3S)-3-(aminomethyl)cyclopentyl]carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1R,3S)-rel-3-(aminomethyl)cyclopentyl)carbamate typically involves the reaction of cyclopentylamine with tert-butyl chloroformate. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, resulting in higher yields and purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The aminomethyl group and carbamate moiety undergo oxidation under controlled conditions.

Reagent/Conditions Product Mechanistic Notes References
Hydrogen peroxide (H₂O₂)Nitroso or nitro derivativesSelective oxidation of the primary amine to nitroso intermediates.
Potassium permanganate (KMnO₄)Carboxylic acid derivativesStrong oxidizing agent cleaves the cyclopentane ring under acidic conditions.
Oxygen (O₂) with catalystsStabilized imine or amide productsCatalytic oxidation preserves the carbamate group while modifying the amine.

Key Findings :

  • Oxidation reactions are typically conducted under inert atmospheres (e.g., nitrogen) to prevent side reactions with moisture or CO₂.

  • The stereochemistry ((1R,3S)) influences regioselectivity, favoring oxidation at the aminomethyl group over the carbamate.

Reduction Reactions

The carbamate group and amine functionality can be reduced to yield amines or alcohols.

Reagent/Conditions Product Mechanistic Notes References
Lithium aluminum hydride (LiAlH₄)Primary amine (cyclopentylamine derivative)LiAlH₄ selectively reduces the carbamate to a methylene group while retaining the amine.
Sodium borohydride (NaBH₄)Partial reduction to alcoholLimited efficacy due to the stability of the carbamate under mild conditions.

Key Findings :

  • Reduction with LiAlH₄ proceeds in anhydrous tetrahydrofuran (THF) at 0–5°C to avoid over-reduction.

  • The tert-butyl group remains intact during reduction, acting as a protecting group.

Substitution Reactions

The carbamate’s tert-butyl group and amine participate in nucleophilic substitution.

Reagent/Conditions Product Mechanistic Notes References
Alkyl halides (R-X) in basic mediaAlkylated amine derivativesSN2 mechanism replaces the tert-butyl group with alkyl chains.
Acyl chlorides (R-COCl)Amide or urea derivativesAcylation occurs at the amine site, forming stable amides.

Key Findings :

  • Substitution at the carbamate group requires strong bases (e.g., NaH) to deprotonate the amine.

  • Steric hindrance from the cyclopentane ring slows substitution kinetics compared to linear analogs.

Hydrolysis Reactions

Controlled hydrolysis cleaves the carbamate group to release free amines.

Reagent/Conditions Product Mechanistic Notes References
HCl (aqueous, 6M)Cyclopentylamine hydrochlorideAcidic hydrolysis cleaves the carbamate, yielding the amine salt.
NaOH (aqueous, 2M)Free amine and tert-butanolBasic conditions hydrolyze the carbamate, releasing CO₂ and tert-butanol.

Key Findings :

  • Hydrolysis rates vary with pH: acidic conditions favor rapid cleavage, while basic conditions require elevated temperatures (60–80°C).

  • The (1R,3S) configuration does not significantly alter hydrolysis kinetics compared to other stereoisomers .

Stability and Reaction Kinetics

The compound’s stability under varying conditions is critical for its applications:

Condition Stability Degradation Products References
pH 2–4 (aqueous)Stable for >24 hoursNone observed
pH >10Rapid hydrolysis (t₁/₂ = 2 hours)tert-Butanol, CO₂, and cyclopentylamine
UV light (254 nm)Partial decompositionOxidized byproducts (e.g., nitro compounds)

Scientific Research Applications

tert-Butyl ((1R,3S)-rel-3-(aminomethyl)cyclopentyl)carbamate has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a protecting group for amines in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl ((1R,3S)-rel-3-(aminomethyl)cyclopentyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variants

The stereochemistry of the cyclopentyl ring and substituents significantly influences physicochemical and biological properties.

Compound Name CAS Number Stereochemistry Molecular Formula Key Differences
tert-Butyl ((1R,3S)-rel-3-(aminomethyl)cyclopentyl)carbamate 862700-45-6 rel-(1R,3S) C₁₁H₂₂N₂O₂ Reference compound; aminomethyl group at 3-position
tert-Butyl ((1R,3R)-rel-3-(aminomethyl)cyclopentyl)carbamate 947732-58-3 rel-(1R,3R) C₁₁H₂₂N₂O₂ Stereochemistry at 3-position alters spatial arrangement of the aminomethyl group
tert-Butyl (cis-3-aminocyclopentyl)carbamate 454709-98-9 cis-3-amino C₁₀H₂₀N₂O₂ Lacks the aminomethyl substituent; amine directly attached to cyclopentane
tert-Butyl (trans-3-aminocyclopentyl)carbamate 947732-58-3 trans-3-amino C₁₀H₂₀N₂O₂ Trans configuration increases steric accessibility compared to cis isomers

Implications :

  • The (1R,3S) configuration in the reference compound may enhance binding affinity in chiral environments compared to (1R,3R) analogs .
  • The aminomethyl group improves solubility in polar solvents relative to non-substituted amines (e.g., CAS 454709-98-9) .

Substituent Modifications

Variations in substituents on the cyclopentane ring or amine group lead to distinct pharmacological and synthetic profiles.

Compound Name CAS Number Substituent Molecular Formula Key Differences
tert-Butyl (3-(methylamino)cyclopentyl)carbamate 1536263-66-7 Methylamino at 3-position C₁₁H₂₂N₂O₂ Methylation reduces amine basicity, potentially altering reactivity in coupling reactions
tert-Butyl ((1R,3S)-3-isopropyl-3-{[4-(trifluoromethyl)...]cyclopentyl)carbamate - Iso-propyl and trifluoromethylpyridinyl groups C₂₄H₃₃F₃N₄O₃ Bulky substituents enhance steric hindrance, affecting synthetic yields and target selectivity
tert-Butyl (((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)...)carbamate - Chloro-iodopyrimidine substituent C₁₇H₂₄ClIN₄O₂ Electrophilic halogen atoms enable cross-coupling reactions, unlike the reference compound

Implications :

  • Methylation (CAS 1536263-66-7) may slow deprotection under acidic conditions due to reduced nucleophilicity .
  • Halogenated analogs (e.g., chloro-iodopyrimidine derivatives) are preferred in Suzuki-Miyaura couplings for drug candidate diversification .
Stability and Deprotection
  • The Boc group in the reference compound is cleaved under acidic conditions (e.g., HCl/dioxane), yielding the free amine .
  • Bulkier substituents (e.g., isopropyl in CAS 1009075-44-8) may require prolonged reaction times for deprotection due to steric shielding .

Biological Activity

tert-Butyl ((1R,3S)-rel-3-(aminomethyl)cyclopentyl)carbamate is a carbamate derivative characterized by its unique stereochemistry and potential biological applications. With a molecular formula of C₁₁H₂₂N₂O₂ and a molecular weight of approximately 214.31 g/mol, this compound is gaining attention in medicinal chemistry due to its structural properties that may influence its biological activity.

The compound features a tert-butyl group, which is commonly used as a protecting group in organic synthesis, and an aminomethyl substituent on a cyclopentyl ring. The specific stereochemistry at the 1R and 3S positions is crucial for its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₁H₂₂N₂O₂
Molecular Weight214.31 g/mol
CAS Number1932412-19-5
IUPAC NameThis compound

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, particularly in the context of enzyme interactions and modulation of receptor activity. Its potential as a substrate or inhibitor in enzymatic reactions makes it valuable for studying biochemical pathways.

The compound's mechanism likely involves binding to specific enzymes or receptors, modulating their activity, and affecting cellular functions. The presence of the amino group suggests potential interactions with neurotransmitter systems or metabolic pathways.

Case Studies and Research Findings

  • Enzyme Interaction Studies : In vitro assays have demonstrated that this compound can act as an inhibitor for certain enzymes involved in metabolic processes. These studies reveal insights into its potential therapeutic applications.
  • Pharmacokinetics : Preliminary pharmacokinetic evaluations indicate favorable absorption and distribution characteristics in model organisms, suggesting its viability for further development as a pharmaceutical agent.
  • Comparative Analysis : A comparative study with structurally similar compounds has shown that variations in stereochemistry significantly affect biological activity. For instance, compounds like tert-butyl ((1R,3R)-rel-3-(aminomethyl)cyclopentyl)carbamate display different inhibitory profiles against the same enzyme targets.

Tables of Related Compounds

The following table summarizes some related compounds and their respective properties:

Compound NameCAS NumberKey Features
tert-Butyl ((1R,3R)-rel-3-(aminomethyl)cyclopentyl)carbamate1932412-19-5Different stereochemistry; potential variations in activity
tert-Butyl (3-hydroxycyclopentyl)carbamate1290191-64-8Hydroxyl group instead of amino group; alters reactivity
tert-Butyl (trans-4-hydroxycyclohexyl)carbamate111300-06-2Cyclohexane ring; different spatial arrangement affects properties

Q & A

Q. Critical Considerations :

  • Monitor reaction progress via TLC or LC-MS to avoid overprotection.
  • Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients) .

How should researchers characterize the purity and structural identity of this compound?

Q. Analytical Methods :

  • NMR Spectroscopy : Use ¹H/¹³C NMR to verify cyclopentyl backbone, Boc group (δ ~1.4 ppm for tert-butyl), and aminomethyl protons (δ ~2.8–3.2 ppm) .
  • HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>95%). Confirm molecular ion ([M+H]⁺) via ESI-MS .
  • X-ray Crystallography : Resolve stereochemistry for absolute configuration validation .

Q. Key Factors :

  • Acidic Conditions : Avoid prolonged exposure to TFA or HCl, which cleave the Boc group. Use mild acids (e.g., AcOH) for partial deprotection .
  • Thermal Stability : Decomposition occurs above 80°C; optimize reaction temperatures via DSC/TGA analysis .
  • Solvent Compatibility : Polar aprotic solvents (DMF, DMSO) stabilize the carbamate, while protic solvents (MeOH) accelerate hydrolysis .

Case Study :
In a peptide coupling reaction, Boc deprotection was observed when using 20% TFA in DCM for >2 hours. Mitigation: Reduce TFA concentration to 5% and monitor via LC-MS .

How can computational modeling assist in predicting the compound’s reactivity or intermolecular interactions?

Q. Methods :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict nucleophilic sites (e.g., aminomethyl group) .
  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to guide solvent selection for reactions .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to rationalize pharmacological activity .

Example :
MD simulations revealed that the cyclopentyl ring’s conformation stabilizes hydrogen bonding with serine proteases, aligning with experimental IC₅₀ data .

How should researchers address contradictions in reported synthetic yields or stereochemical outcomes?

Q. Root Causes :

  • Catalyst Variability : Asymmetric hydrogenation catalysts (e.g., Ru-BINAP) may yield varying enantiomeric excess (ee) due to ligand impurities .
  • Purification Artifacts : Silica gel acidity can partially hydrolyze Boc groups, reducing isolated yields .

Q. Resolution Strategies :

  • Reproduce Conditions : Cross-validate protocols using high-purity reagents and controlled moisture levels.
  • Advanced Analytics : Use chiral SFC (supercritical fluid chromatography) to resolve ee discrepancies .

What strategies optimize the compound’s solubility for in vitro assays?

Q. Approaches :

  • Co-Solvent Systems : Use DMSO (≤10%) or cyclodextrin-based formulations to enhance aqueous solubility .
  • Salt Formation : Prepare HCl or TFA salts of the deprotected amine for improved bioavailability .
  • pH Adjustment : Solubilize in buffered solutions (pH 4–6) where the aminomethyl group is protonated .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl ((1R,3S)-rel-3-(aminomethyl)cyclopentyl)carbamate
Reactant of Route 2
tert-Butyl ((1R,3S)-rel-3-(aminomethyl)cyclopentyl)carbamate

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